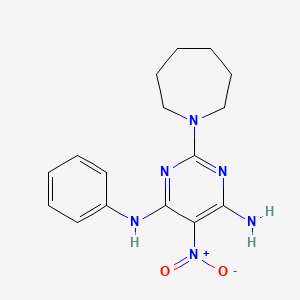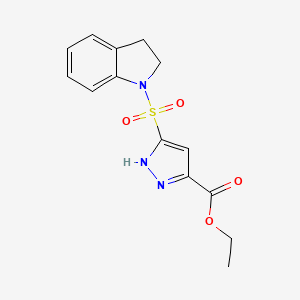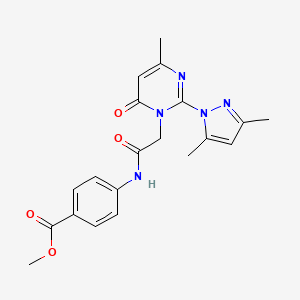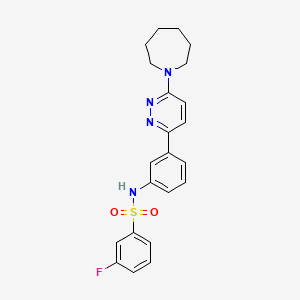![molecular formula C20H21N3O3 B11257987 4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B11257987.png)
4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide is a complex organic compound with the molecular formula C23H24N4O4 This compound is known for its unique structure, which includes a phthalazinone moiety linked to a benzamide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the phthalazinone derivative. The final step involves the condensation of the phthalazinone derivative with benzoyl chloride in the presence of a base such as triethylamine to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-N-[(4-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide
- 4-Butoxy-N-[(4-oxo-4H-chromen-3-yl)methyl]benzamide
- Opiranserin (4-butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide)
Uniqueness
4-Butoxy-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide is unique due to its phthalazinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-butoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-12-26-15-10-8-14(9-11-15)19(24)21-13-18-16-6-4-5-7-17(16)20(25)23-22-18/h4-11H,2-3,12-13H2,1H3,(H,21,24)(H,23,25) |
InChI Key |
RMGFWIPWNPSNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B11257910.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B11257916.png)
![6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11257924.png)
![7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257931.png)
![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257941.png)
![N-(3-{3-Methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)cyclopentanecarboxamide](/img/structure/B11257950.png)
![ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11257957.png)

![ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11257981.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B11257989.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B11257994.png)


